molecular formula C12H11NO2 B3375559 5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol CAS No. 1111102-81-8

5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol

Cat. No.: B3375559
CAS No.: 1111102-81-8
M. Wt: 201.22
InChI Key: PYNQEGVQMFFSQA-UHFFFAOYSA-N
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Description

5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol, with the CAS Number 1111102-81-8, is a chemical compound offered for research and development purposes . It has a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol . The compound is identified by the SMILES string OCC1=CC(C2=CN=C(O)C=C2)=CC=C1 and the InChIKey PYNQEGVQMFFSQA-UHFFFAOYSA-N . This product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(hydroxymethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO2/c14-8-9-2-1-3-10(6-9)11-4-5-12(15)13-7-11/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNQEGVQMFFSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682605
Record name 5-[3-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
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Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111102-81-8
Record name 5-[3-(Hydroxymethyl)phenyl]-2(1H)-pyridinone
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Record name 5-[3-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
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Record name 5-[3-(hydroxymethyl)phenyl]pyridin-2-ol
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Synthetic Methodologies for 5 3 Hydroxymethyl Phenyl Pyridin 2 Ol and Analogues

Retrosynthetic Analysis and Identification of Key Precursors for the Pyridin-2-ol Core and Phenyl Substitution

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comadvancechemjournal.comlakotalakes.comresearchgate.net For the target molecule, 5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol, the primary disconnections involve breaking the C-C bond between the pyridine (B92270) and phenyl rings and deconstructing the pyridin-2-ol core.

Key Disconnections and Precursors:

C(5)-Aryl Bond: The most logical disconnection is the bond between the C5 position of the pyridine ring and the phenyl group. This suggests a cross-coupling reaction as the final key step. This leads to two primary precursors: a 5-halopyridin-2-ol derivative and a (3-(hydroxymethyl)phenyl)boronic acid or a related organometallic reagent. amazonaws.com

Pyridin-2-ol Ring: The pyridin-2-ol ring itself can be disconnected in several ways, often leading back to acyclic precursors. Common strategies involve disconnections that suggest formation from 1,5-dicarbonyl compounds or through cycloaddition reactions. advancechemjournal.com

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

For the Pyridin-2-ol Core:

5-Bromopyridin-2-ol or a protected version thereof.

Acyclic precursors for de novo synthesis, such as β-keto esters and enamines.

For the Phenyl Substitution:

(3-(Hydroxymethyl)phenyl)boronic acid or its esters.

3-Formylphenylboronic acid, which would require a subsequent reduction step.

Classical and Modern Approaches to Pyridin-2-ol Synthesis.nih.gov

A variety of methods have been developed for the synthesis of the pyridin-2-ol (or its tautomeric form, pyridin-2-one) ring system. These range from classical condensation reactions to modern catalytic and flow-chemistry techniques. nih.gov

Adaptations of the Hantzsch Pyridine Synthesis for Pyridin-2-one/ol Formation.nih.gov

The Hantzsch pyridine synthesis is a multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comorganic-chemistry.org While the classical Hantzsch synthesis yields pyridine derivatives, modifications can be employed to produce pyridin-2-ones. By carefully selecting the starting materials, particularly the β-dicarbonyl compounds and the nitrogen source, the reaction can be directed towards the formation of the pyridin-2-one scaffold. However, the classical Hantzsch synthesis has drawbacks such as harsh reaction conditions and often low yields. wikipedia.org

Bohlmann-Rahtz and Related Cycloaddition Reactions in Pyridine Ring Construction.nih.gov

The Bohlmann-Rahtz pyridine synthesis is a two-step process that generates substituted pyridines from the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. wikipedia.orgorganic-chemistry.orgjk-sci.com This intermediate then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. wikipedia.orgorganic-chemistry.org This method is versatile, but the requirement for high temperatures for the cyclodehydration step can be a significant drawback. organic-chemistry.org Modifications to the Bohlmann-Rahtz synthesis have been developed to overcome these limitations, such as using acid catalysts like acetic acid or Amberlyst 15 ion-exchange resin to lower the reaction temperature. organic-chemistry.orgsynarchive.com

Transition-Metal-Catalyzed C-C and C-N Coupling Reactions for Aryl-Pyridine Linkages

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for creating the aryl-pyridine linkage in this compound. researchgate.netnih.govmdpi.com This reaction typically involves the coupling of an aryl or heteroaryl halide with an organoboronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netnih.govcdnsciencepub.com

For the synthesis of the target molecule, this would involve the coupling of a 5-halopyridin-2-ol (e.g., 5-bromopyridin-2-ol) with (3-(hydroxymethyl)phenyl)boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst SystemKey FeaturesPotential AdvantagesPotential Challenges
Pd(PPh₃)₄ Widely used, commercially available.Effective for a broad range of substrates.Can be sensitive to air and moisture.
Pd(dppf)Cl₂ Employs a ferrocenyl-based ligand. nih.govOften provides good yields and tolerates various functional groups. nih.govMay require elevated temperatures. nih.gov
Pd₂(dba)₃ with phosphine (B1218219) ligands Highly active catalytic system. nih.govCan facilitate challenging couplings, including those with heteroaryl nucleophiles. nih.govLigand selection is critical for success.

Microwave-Assisted and Continuous-Flow Synthesis Techniques for Enhanced Efficiency.nih.gov

Modern synthetic techniques such as microwave-assisted synthesis and continuous-flow processing offer significant advantages in terms of reaction speed, efficiency, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in many organic reactions, including the synthesis of pyridones and other heterocyclic compounds. researchgate.netdiva-portal.orgrsc.orgrsc.orgmdpi.com This technique is particularly beneficial for reactions that require high temperatures under conventional heating. rsc.orgrsc.org

Continuous-Flow Synthesis: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and safety. nih.govbeilstein-journals.orgtechnologynetworks.comrsc.orgorganic-chemistry.org The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to a continuous-flow microwave reactor, allowing for a one-step process without the need to isolate intermediates. nih.govbeilstein-journals.orgtechnologynetworks.com This approach can be particularly useful for large-scale production. organic-chemistry.org

Regioselective Functionalization and Derivatization Strategies of the Pyridine and Phenyl Moieties

Once the core structure of 5-phenylpyridin-2-ol (B1600608) is assembled, further functionalization of either the pyridine or the phenyl ring may be necessary. Regioselective functionalization allows for the precise introduction of substituents at specific positions.

Pyridine Ring Functionalization: The pyridine ring can be functionalized at various positions. For instance, direct C-H functionalization methods are emerging as powerful tools for introducing substituents without the need for pre-installed leaving groups. nih.govthieme-connect.de Halogenation of the pyridine ring can also provide a handle for subsequent cross-coupling reactions.

Phenyl Ring Functionalization: The phenyl ring can be functionalized using standard electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of the new group. For the synthesis of the target molecule, if starting with a 5-phenylpyridin-2-ol, a hydroxymethyl group would need to be introduced at the meta position of the phenyl ring. This could be achieved through formylation followed by reduction. Alternatively, starting with a pre-functionalized phenyl precursor, such as 3-formylphenylboronic acid, simplifies this process. The regioselective functionalization of phenols is also a well-studied area, with methods available for ortho, meta, and para C-H functionalization. nih.gov

Biocatalytic Routes for the Hydroxylation of Pyridine Derivatives

Biocatalysis leverages the intricate machinery of nature to perform challenging chemical transformations. For the synthesis of hydroxylated pyridines, including analogues of this compound, two primary biocatalytic strategies are particularly relevant: enzymatic approaches using isolated enzymes and biotransformations using whole microbial cells. These methods are lauded for their high selectivity and operation under mild reaction conditions.

Enzymatic Approaches for Stereoselective Oxidation

The direct and selective hydroxylation of C-H bonds is a significant challenge in organic synthesis. Enzymes, particularly monooxygenases like cytochrome P450s (CYPs), are highly adept at this transformation. These enzymes utilize a heme cofactor to activate molecular oxygen, enabling the insertion of an oxygen atom into a C-H bond with remarkable precision.

While the direct enzymatic synthesis of this compound has not been explicitly detailed in the literature, the principles of enzymatic hydroxylation can be applied. For a substrate like a 5-phenylpyridin-2-ol derivative, a key challenge is controlling the site of hydroxylation. An ideal enzymatic system would selectively hydroxylate either the pyridine or the phenyl ring.

Research has shown that cytochrome P450 enzymes can be engineered to control the regioselectivity of hydroxylation on various substrates. For instance, through directed evolution, P450BM3 mutants have been developed for the selective hydroxylation of a range of compounds. While pyridine-containing substrates can sometimes be challenging due to potential inhibition of the P450 enzyme, successful examples exist. The hydroxylation of a phenyl ring attached to a heterocyclic core is also feasible. Studies on the metabolism of fluorophenyl pyridine carboxylic acids by the fungus Cunninghamella elegans, which utilizes cytochrome P450 enzymes, have demonstrated hydroxylation at the 4'-position of the phenyl ring worktribe.comnih.govresearchgate.net. This indicates that the phenyl ring of a phenyl-substituted pyridine is accessible to enzymatic attack.

The stereoselective oxidation of a precursor molecule is another powerful application of enzymatic catalysis. For example, if a prochiral ketone precursor to this compound were available, a ketoreductase enzyme could be used to stereoselectively reduce the ketone to the corresponding chiral alcohol.

Table 1: Examples of Enzymatic Hydroxylation of Aromatic Compounds

SubstrateEnzyme/OrganismMajor ProductKey FindingReference
Fluorophenyl pyridine carboxylic acidsCunninghamella elegans (Cytochrome P450s)4'-Hydroxy-fluorophenyl pyridine carboxylic acidsDemonstrates enzymatic hydroxylation of the phenyl ring in a phenyl-pyridine scaffold. worktribe.comnih.govresearchgate.net
6-Hydroxy-3-succinoyl-pyridineHspB (a flavoprotein monooxygenase)2,5-DihydroxypyridineIllustrates enzymatic β-hydroxylation of a substituted pyridine ring.
4-HydroxypyridineKpiA (a 4HP-3-monooxygenase)3,4-DihydroxypyridineShows regioselective hydroxylation of a hydroxypyridine. nih.gov

Whole-Cell Biotransformations in Pyridin-2-ol Synthesis

Whole-cell biotransformations offer several advantages over the use of isolated enzymes. The cellular environment protects the enzyme from harsh conditions, and the need for costly cofactor regeneration is often circumvented as the cell's own metabolic machinery provides the necessary reducing equivalents (like NADH or NADPH).

The bacterium Burkholderia sp. MAK1 has been identified as an efficient biocatalyst for the regioselective hydroxylation of a variety of pyridin-2-ols. nih.gov This strain possesses a pyridin-2-ol 5-monooxygenase that specifically hydroxylates the C5 position of the pyridine ring. This is particularly relevant for the synthesis of analogues of this compound. If 3-(hydroxymethyl)phenylpyridine were used as a substrate, it is conceivable that a two-step process involving initial hydroxylation at the 2-position by one enzyme, followed by 5-hydroxylation by another, could lead to the desired product scaffold.

The substrate scope of Burkholderia sp. MAK1 has been shown to include various substituted pyridin-2-ols, demonstrating its potential for producing a range of hydroxylated pyridine derivatives. The conversion rates vary depending on the substituent on the pyridine ring.

Table 2: Whole-Cell Hydroxylation of Substituted Pyridin-2-ols by Burkholderia sp. MAK1

SubstrateProductConversion (%)Reference
Pyridin-2-olPyridine-2,5-diolNot specified nih.gov
3-Methylpyridin-2-ol5-Hydroxy-3-methylpyridin-2-ol~65 nih.gov
4-Methylpyridin-2-ol5-Hydroxy-4-methylpyridin-2-ol~80 nih.gov
6-Methylpyridin-2-ol5-Hydroxy-6-methylpyridin-2-ol~95 nih.gov
3-Chloropyridin-2-amine6-Amino-5-chloro-pyridin-3-olNot specified nih.gov

The fungus Cunninghamella elegans is another well-established model for whole-cell biotransformations, particularly for mimicking mammalian drug metabolism. worktribe.comnih.govresearchgate.net Its cytochrome P450 enzyme system has been shown to hydroxylate fluorophenyl pyridine carboxylic acids on the phenyl ring. worktribe.comnih.govresearchgate.net This suggests that a substrate like 5-(3-(hydroxymethyl)phenyl)pyridine could potentially be hydroxylated on the pyridine ring by an appropriate microbial system, or on the phenyl ring by a system like C. elegans.

Advanced Spectroscopic and Structural Elucidation of 5 3 Hydroxymethyl Phenyl Pyridin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the unambiguous determination of the chemical structure of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyridin-2-ol and the 3-(hydroxymethyl)phenyl moieties. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet, with its chemical shift influenced by solvent and concentration due to hydrogen bonding. The aromatic protons of the phenyl ring would present as a complex multiplet pattern, while the protons on the pyridin-2-ol ring would show characteristic coupling patterns.

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon of the 2-pyridone tautomer is expected to resonate at a significantly downfield chemical shift. The carbon of the hydroxymethyl group will appear in the aliphatic region, while the remaining aromatic carbons will be observed in the typical aromatic region.

To definitively assign these resonances, a series of 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the phenyl and pyridin-2-ol rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the phenyl and pyridin-2-ol rings and for assigning quaternary carbons.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton → Carbon)
2-~165 (C=O)-
3~6.5-6.7~110-115H-4 → C-3, C-5; H-6 → C-2, C-4
4~7.4-7.6~135-140H-3 → C-4, C-5; H-6 → C-2, C-5
5-~125-130-
6~7.6-7.8~140-145H-4 → C-2, C-6; H-3 → C-2, C-5
1'-~138-142-
2'~7.5-7.7~125-128H-4' → C-2', C-6'; H-6' → C-2', C-4'
3'-~140-143-
4'~7.3-7.5~128-130H-2' → C-4', C-6'; H-6' → C-2', C-4'
5'~7.2-7.4~126-129H-4' → C-5'; H-6' → C-5'
6'~7.4-7.6~127-130H-2' → C-6'; H-4' → C-2', C-6'
-CH₂OH~4.6~64H of -CH₂- → C-3', C-2', C-4'
-CH₂OHVariable (OH)--
NH/OHVariable--

Substituted 2-hydroxypyridines, including the title compound, can exist in a tautomeric equilibrium between the pyridin-2-ol and the 2-pyridone forms. wikipedia.org The position of this equilibrium is highly dependent on the solvent polarity, temperature, and pH. In polar solvents, the more polar 2-pyridone tautomer is generally favored, while in non-polar solvents, the pyridin-2-ol form may be more prevalent. wikipedia.org

NMR spectroscopy is a powerful tool to study this equilibrium. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. For instance, the ¹³C chemical shift of C-2 would be significantly different in the two forms (~160-165 ppm for the carbonyl in the 2-pyridone form versus a more shielded value for the C-OH in the pyridin-2-ol form). Variable temperature NMR studies can also provide thermodynamic parameters for the tautomeric interconversion.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is employed to determine the accurate molecular weight and to elucidate the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

The fragmentation pattern in the mass spectrum is indicative of the molecule's structure. For this compound, key fragmentation pathways are expected to involve:

Loss of water from the hydroxymethyl group.

Cleavage of the benzylic C-C bond , leading to fragments corresponding to the pyridin-2-ol moiety and the hydroxymethylphenyl cation or radical.

Fragmentation of the pyridin-2-ol ring , which can involve the loss of CO, HCN, or other small neutral molecules.

A plausible fragmentation pathway would start with the molecular ion [M]⁺˙. Subsequent fragmentation could lead to the formation of characteristic ions that help to confirm the connectivity of the molecule.

X-ray Crystallography for Solid-State Conformation, Hydrogen Bonding Networks, and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information in the solid state. While a crystal structure for this compound is not available in the searched literature, the analysis of a closely related compound, 5-methyl-1-phenyl-1H-pyridin-2-one, offers valuable insights into the potential solid-state conformation and intermolecular interactions. nih.govresearchgate.net

In the solid state, this compound is expected to exist predominantly in the 2-pyridone tautomeric form. The molecule's conformation will be influenced by steric and electronic factors, with a likely twist between the phenyl and pyridone rings.

A crucial aspect of the crystal structure would be the hydrogen bonding network. The N-H of the pyridone, the C=O group, and the hydroxymethyl group are all capable of participating in hydrogen bonds. This could lead to the formation of dimers, chains, or more complex three-dimensional networks, which would significantly influence the crystal packing and the physical properties of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxymethyl group and potentially from the N-H of the pyridone.

N-H stretch: A band around 3100-3500 cm⁻¹ if the pyridone tautomer is present.

C=O stretch: A strong absorption band around 1650-1690 cm⁻¹ is a clear indicator of the 2-pyridone tautomer.

C=C and C=N stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

C-O stretch: A band in the 1000-1200 cm⁻¹ region corresponding to the hydroxymethyl group.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to exhibit absorption bands in the UV region, arising from π-π* transitions within the conjugated system of the phenyl and pyridin-2-ol rings. The position and intensity of these bands are sensitive to the solvent and the tautomeric form. For comparison, 2-hydroxypyridine (B17775) shows a λmax around 293 nm in water. wikipedia.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Elucidation of Enantiomeric/Diastereomeric Forms (if applicable for derivatives)

The parent compound, this compound, is achiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter in the hydroxymethyl group or by creating atropisomers through bulky substitutions that restrict the rotation between the phenyl and pyridin-2-ol rings, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be essential for their stereochemical analysis. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of enantiomers and to study conformational changes in solution. Theoretical calculations can be used to predict the CD spectra of different stereoisomers, which can then be compared with the experimental data for unambiguous assignment. rsc.org

Computational and Theoretical Investigations of 5 3 Hydroxymethyl Phenyl Pyridin 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure, Stability, and Tautomeric Preference

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can provide detailed information about the electronic structure, stability, and reactivity of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol.

A key aspect to investigate for this compound is its tautomeric preference. The pyridin-2-ol scaffold can exist in equilibrium between the pyridin-2-ol and its pyridin-2-one tautomer. Computational studies on similar heterocyclic systems have shown that the relative stability of tautomers can be influenced by substitution and the surrounding environment (solvent). fu-berlin.denih.gov DFT calculations, for instance, using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the geometries of both tautomers and calculate their relative energies. researchgate.netresearchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately predicting the tautomeric equilibrium in different media. mdpi.com

The electronic structure can be further analyzed through examination of the frontier molecular orbitals (HOMO and LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's reactivity and its potential to act as an electron donor or acceptor. The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Relative Energies of Tautomers of this compound Calculated by DFT

TautomerGas Phase ΔE (kcal/mol)ΔE in Water (kcal/mol)
Pyridin-2-ol0.00 (Reference)0.00 (Reference)
Pyridin-2-one-2.5-4.8

Note: This table presents hypothetical data to illustrate the expected outcome of such calculations. The pyridin-2-one form is often found to be more stable.

Molecular Docking Simulations to Predict Binding Modes with Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. scispace.com Given that pyridin-2-one derivatives have been explored as inhibitors for various enzymes, such as mutant isocitrate dehydrogenase 1 (mIDH1), molecular docking could be employed to investigate the potential of this compound to interact with such targets. mdpi.comnih.govresearchgate.net

The process would involve obtaining the three-dimensional crystal structure of a hypothetical target protein from a repository like the Protein Data Bank. The this compound molecule would be prepared as a 3D structure and its conformational space explored. Docking software, such as AutoDock Vina, would then be used to place the ligand into the active site of the protein and score the different binding poses based on a scoring function that estimates the binding affinity. nih.gov

The results would reveal potential key interactions, such as hydrogen bonds between the hydroxymethyl or pyridinol groups and amino acid residues in the active site, as well as hydrophobic and aromatic interactions. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the phenyl and pyridine (B92270) rings could engage in π-π stacking interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Binding PoseEstimated Binding Affinity (kcal/mol)Key Interacting Residues
1-8.5GLU81, LEU132, PHE189
2-8.2LYS33, ASP188
3-7.9VAL41, ILE145

Note: This table illustrates the type of data generated from a molecular docking study. Lower binding affinity values suggest a more favorable interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interaction Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. nih.govplos.org An MD simulation would be performed on the most promising docked pose of this compound with its hypothetical target.

The simulation would solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes in both the ligand and the protein. Analysis of the MD trajectory can reveal the stability of the binding pose, the persistence of key interactions (like hydrogen bonds), and the flexibility of different parts of the molecule. mdpi.comnih.govresearchgate.net Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability and flexibility of the complex. plos.org

Furthermore, MD simulations can be used to perform a conformational analysis of the molecule in solution, providing information on the accessible conformations and the energy barriers between them. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Pyridin-2-ol Scaffolds (focused on physicochemical descriptors and mechanistic correlations)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For the pyridin-2-ol scaffold, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be conducted if a dataset of structurally related compounds with known biological activities were available. mdpi.comnih.govresearchgate.netnih.gov

These methods involve aligning a series of molecules and calculating their steric and electrostatic fields. The variations in these fields are then correlated with the observed biological activities to build a predictive model. The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

For this compound, a QSAR model built on a library of pyridin-2-ol derivatives could predict its biological activity and provide a rationale for its potency based on its physicochemical properties. The model could suggest, for example, that the hydroxymethylphenyl substituent contributes favorably to the activity through specific steric and electronic interactions. mdpi.comnih.gov

Table 3: Hypothetical Physicochemical Descriptors for QSAR Modeling

DescriptorValue for this compound
Molecular Weight201.22 g/mol
LogP1.8
Topological Polar Surface Area (TPSA)53.09 Ų
Number of Hydrogen Bond Donors2
Number of Hydrogen Bond Acceptors2

Note: These values are typical physicochemical descriptors used in QSAR studies.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Enhanced Characterization

Quantum chemical calculations can also be used to predict spectroscopic properties, which can be a valuable tool for the structural characterization of a newly synthesized compound. DFT methods can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). researchgate.netresearchgate.net

The calculated NMR chemical shifts, after appropriate scaling, can be compared with experimental spectra to confirm the structure of this compound. nih.govnih.gov Similarly, the calculated vibrational frequencies can aid in the assignment of the peaks in the experimental IR and Raman spectra. Discrepancies between the calculated and experimental spectra can sometimes reveal interesting structural features, such as strong intermolecular interactions.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2 (C-OH)164.5
C3105.2
C4140.1
C5121.8
C6118.5
C1' (Aromatic)139.0
C3' (C-CH₂OH)142.3
CH₂OH64.7

Note: This table presents hypothetical data. The actual values would be obtained from DFT calculations.

Preclinical Biological Activity and Mechanistic Pharmacology of 5 3 Hydroxymethyl Phenyl Pyridin 2 Ol Derivatives

In Vitro Screening and Target Identification against Relevant Biological Pathways

Extensive literature searches did not yield specific in vitro screening data or identified biological targets for the compound 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol or its direct derivatives. While the broader class of pyridine-containing compounds has been investigated for various biological activities, including as kinase inhibitors and receptor ligands, no studies were found that specifically detail the activity of this particular molecule.

Enzyme Inhibition Assays (e.g., Kinases, Hydrolases, Other Protein Targets)

There is no publicly available information from scientific literature or databases detailing the inhibitory activity of this compound or its derivatives against specific enzymes such as kinases, hydrolases, or other protein targets.

Receptor Binding and Activation/Antagonism Studies

No studies have been published that characterize the binding affinity or functional activity (agonist or antagonist) of this compound or its derivatives at any known receptors.

Cellular Mechanistic Investigations in Defined Cell Lines

Specific cellular mechanistic investigations for this compound are not available in the current body of scientific literature. Therefore, no data can be presented for its effects on cellular signaling, apoptosis, cell cycle, or inflammation.

Analysis of Cellular Signaling Pathways Affected by Compound Exposure

There is no information available regarding the effects of this compound on any cellular signaling pathways.

Assessment of Apoptosis, Cell Cycle Modulation, and Cell Proliferation in Model Systems

No studies have been found that assess the impact of this compound on apoptosis, cell cycle progression, or cell proliferation in any model systems.

Studies on Inflammatory Pathway Modulation

There is no available research on the modulation of inflammatory pathways by this compound.

Structure-Activity Relationship (SAR) Studies to Elucidate Pharmacophoric Features for Observed Biological Activity

Structure-activity relationship (SAR) studies on 5-aryl-pyridin-2-one derivatives have revealed key insights into the pharmacophoric features necessary for various biological activities. Although direct SAR studies for this compound are not extensively available in the public domain, analysis of related compounds provides a strong basis for understanding the role of different substituents.

The core 2-pyridinone ring is a crucial element, with its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. frontiersin.org Modifications at the N-1, C-3, C-4, and C-6 positions of the pyridinone ring, as well as various substitutions on the 5-phenyl ring, have been shown to significantly influence biological activity.

For instance, in a series of 1,5-dibenzyl-2-pyridinone derivatives investigated as integrase strand transfer (ST) inhibitors, substitutions on the phenyl rings were critical. The introduction of fluoro substituents led to a marked increase in ST inhibitory potency, suggesting the importance of hydrophobic and electrostatic interactions. frontiersin.org In another study focusing on anti-HBV agents, N-aryl derivatives of 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one were found to be more potent than their N-alkyl counterparts, highlighting the significance of the aromatic substituent at the N-1 position for this particular activity. frontiersin.org

Furthermore, the substitution pattern on the 5-phenyl ring is a major determinant of activity and selectivity. In the development of non-competitive AMPA receptor antagonists, systematic SAR exploration of 1,3,5-triaryl pyridinones led to the discovery of perampanel (B3395873), where a pyridin-2-yl group at the 5-position and a benzonitrile (B105546) at the 3-position were optimal for potent in vivo activity. frontiersin.org For a series of N-aryl-2-pyridone-3-carboxamide derivatives acting as cannabinoid receptor type II (CB2R) agonists, different cycloalkyl groups attached to the N-aryl pyridone via an amide linkage demonstrated agonist activity. mdpi.com Molecular docking studies of these CB2R agonists suggested that substituents on the pyridone ring need to satisfy the orthosteric pocket to induce an agonist response. mdpi.com

A review of pyridine (B92270) derivatives with antiproliferative activity indicated that the presence and position of electron-donating groups like -OMe and -OH, as well as hydrogen-bonding groups like -C=O and -NH2, enhanced their activity against various cancer cell lines. nih.gov Conversely, bulky groups or halogen atoms sometimes led to decreased antiproliferative effects. nih.gov This suggests that for the title compound, the 3-(hydroxymethyl)phenyl substituent likely plays a critical role in its biological activity profile, with the hydroxyl group potentially forming key hydrogen bonds with a target protein.

The table below summarizes the impact of substitutions on the biological activity of various 5-aryl-pyridin-2-one derivatives, providing a framework for understanding the potential SAR of this compound.

Table 1: Structure-Activity Relationship of 5-Aryl-Pyridin-2-one Derivatives

Scaffold Substitution Position Substituent Type Observed Biological Activity Reference
1,5-Dibenzyl-2-pyridinone Phenyl rings Fluoro groups Increased integrase strand transfer inhibitory potency frontiersin.org
5-Benzoyl-1-phenylpyridin-2(1H)-one N-1 position Aryl group Better anti-HBV activity compared to N-alkyl frontiersin.org
1,3,5-Triaryl pyridinone 5-position Pyridin-2-yl group Potent non-competitive AMPA receptor antagonist frontiersin.org
N-Aryl-2-pyridone-3-carboxamide N-Aryl pyridone Cycloalkyl groups CB2R agonist activity mdpi.com

Investigation of Molecular Mechanisms of Action at Subcellular and Molecular Levels

The molecular mechanisms of action for 5-aryl-pyridin-2-one derivatives are diverse and target-dependent. While the specific molecular targets of this compound are not definitively established in the available literature, related compounds have been shown to interact with a variety of subcellular and molecular entities.

For example, a series of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones were identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) subtype-2 (mGlu2) receptor. nih.gov These compounds bind to an allosteric site on the receptor, enhancing its response to the endogenous ligand glutamate. This modulation can be beneficial in conditions like psychosis where glutamate signaling is dysregulated. nih.gov

In the context of cancer, certain pyridinone derivatives have been shown to inhibit specific kinases. For instance, 3-[(2-indolyl)]-5-phenyl-pyridine derivatives were designed as potential cyclin-dependent kinase (CDK) inhibitors. researchgate.net One compound from this series was found to be a potent inhibitor of DYRK1A, a kinase implicated in neurodevelopment and neurodegenerative diseases. researchgate.net Docking studies suggested that these V-shaped molecules fit into the ATP-binding pocket of the kinase. researchgate.net Another study reported that an N-phenyl-2-pyridone-derived endoperoxide, upon thermal decomposition, releases singlet oxygen, triplet oxygen, and 3-methyl-N-phenyl-2-pyridone. nih.govchemrxiv.org These components collectively act to decrease levels of hypoxia-inducible factor 1α (HIF-1α) and inhibit the transforming growth factor β1 (TGF-β1) pathway, which are crucial in both lung cancer progression and idiopathic pulmonary fibrosis. nih.govchemrxiv.org

Furthermore, derivatives of 2-pyridone have been investigated as α-adrenoceptor ligands. benthamscience.comnih.gov A series of N-arylpiperazine derivatives of 2-pyridone showed high affinity for α1-adrenoceptors and selectivity over α2-receptors, indicating their potential as antagonists for these receptors. benthamscience.comnih.gov

The table below outlines some of the investigated molecular mechanisms for various 5-aryl-pyridin-2-one derivatives.

Table 2: Investigated Molecular Mechanisms of 5-Aryl-Pyridin-2-one Derivatives

Derivative Class Molecular Target/Mechanism Biological Context Reference
5-Aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones Positive allosteric modulation of mGlu2 receptor Psychosis nih.gov
3-[(2-Indolyl)]-5-phenyl-pyridine derivatives Inhibition of DYRK1A and CDK5 kinases Cancer, Neurodegenerative diseases researchgate.net
N-Phenyl-2-pyridone-derived endoperoxide Downregulation of HIF-1α and inhibition of TGF-β1 pathway Lung Cancer, Idiopathic Pulmonary Fibrosis nih.govchemrxiv.org
N-Arylpiperazine derivatives of 2-pyridone Antagonism of α1-adrenoceptors Cardiovascular (Hypotension) benthamscience.comnih.gov

In Vivo Proof-of-Concept Studies in Preclinical Animal Models

In vivo proof-of-concept studies have been conducted on several 5-aryl-pyridin-2-one derivatives to demonstrate target engagement or a specific biological effect in preclinical animal models. These studies are crucial for validating the therapeutic potential of a compound class, without making claims about human efficacy or safety.

A potent and selective mGlu2 PAM from the 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one series demonstrated full efficacy in a rat model of psychosis induced by PCP and MK-801. nih.gov The compound was effective at cerebrospinal fluid concentrations consistent with its in vitro potency, providing in vivo evidence of target engagement. nih.gov

In the field of epilepsy, the 1,3,5-triaryl pyridinone derivative perampanel showed powerful in vivo activity in preclinical models of AMPA-induced seizures. frontiersin.org In another study, 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones, which are structurally related to pyridones, were evaluated as anticonvulsants in mouse models of seizures induced by subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES). nih.gov The 1,3-dimethyl derivative was particularly effective in the MES screen and also inhibited seizures induced by bicuculline (B1666979) and picrotoxin. nih.gov

An N-phenyl-2-pyridone-derived endoperoxide has shown efficacy in vivo for both inhibiting tumor growth and alleviating idiopathic pulmonary fibrosis in animal models, with good biocompatibility. nih.govchemrxiv.org Furthermore, selected N-arylpiperazine derivatives of 2-pyridone with high α1-adrenoceptor affinity were tested in vivo and demonstrated hypotensive activity in rats, confirming their α-adrenoreceptor antagonistic activity. benthamscience.comnih.gov

The following table presents a summary of in vivo proof-of-concept studies for various 5-aryl-pyridin-2-one derivatives.

Table 3: In Vivo Proof-of-Concept Studies of 5-Aryl-Pyridin-2-one Derivatives

Derivative Class Animal Model Biological Effect Demonstrated Reference
5-Aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Rat (PCP/MK-801 induced hyperlocomotion) Efficacy in a model of psychosis nih.gov
1,3,5-Triaryl pyridinone (Perampanel) Mouse (AMPA-induced seizures) Anticonvulsant activity frontiersin.org
1,3-Dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-one Mouse (scPTZ and MES induced seizures) Anticonvulsant activity nih.gov
N-Phenyl-2-pyridone-derived endoperoxide Animal models of lung cancer and idiopathic pulmonary fibrosis Inhibition of tumor growth and alleviation of fibrosis nih.govchemrxiv.org

Applications of 5 3 Hydroxymethyl Phenyl Pyridin 2 Ol in Chemical Biology and Material Science

The biphenyl-like scaffold of 5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol, which combines a pyridin-2(1H)-one ring with a functionalized phenyl group, provides a unique stereo-electronic profile. This structure has garnered interest for its potential applications across various scientific domains, particularly in chemical biology and material science, where its distinct functional groups—a hydroxyl moiety and a pyridinone core—can be strategically exploited.

Future Directions and Research Perspectives

Innovation in Sustainable and Scalable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into 5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol would benefit from the application of green chemistry principles to its synthesis. ijarsct.co.innih.gov

Current synthetic strategies for pyridine (B92270) derivatives often rely on multi-component reactions (MCRs), which offer advantages in terms of atom economy and reduced reaction times. acs.orgacs.org Innovations could focus on:

Catalysis: Exploring novel catalysts, such as metal-organic frameworks (MOFs) or biocatalysts, to improve reaction yields and selectivity under milder conditions. acs.org The use of reusable heterogeneous catalysts could also enhance the sustainability of the synthesis.

Alternative Solvents and Reaction Conditions: Investigating the use of greener solvents like water or ionic liquids, or even solvent-free conditions, can significantly reduce the environmental impact. nih.gov Microwave-assisted and mechanochemical syntheses are other promising techniques that can lead to faster and more efficient reactions. ijarsct.co.innih.govacs.org

Renewable Starting Materials: A particularly innovative approach would be to develop synthetic pathways that utilize renewable feedstocks. For instance, glycerol, a byproduct of biodiesel production, can be a starting material for the synthesis of pyridine bases. researchgate.net Similarly, the conversion of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass, into pyridin-3-ol derivatives has been demonstrated and could be adapted. researchgate.netnih.gov

A comparative table of potential sustainable synthetic approaches is presented below:

MethodologyPotential AdvantagesKey Research Focus
Multi-component Reactions (MCRs) High atom economy, reduced steps, shorter reaction times. acs.orgacs.orgDevelopment of novel, recyclable catalysts.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields. nih.govacs.orgOptimization of reaction parameters for scalability.
Mechanochemistry Solvent-free, reduced waste, potential for novel reactivity. ijarsct.co.inDesign of appropriate milling conditions and catalysts.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of suitable enzymes.
Flow Chemistry Precise control over reaction parameters, improved safety, ease of scaling up.Development of robust and efficient flow reactor setups.

Exploration of Undiscovered Biological Targets and Novel Pharmacological Pathways

The biphenyl and pyridine moieties present in this compound are found in numerous biologically active compounds, suggesting a broad range of potential pharmacological applications for this molecule and its derivatives. nih.govresearchgate.netresearchgate.net

Future research should focus on screening this compound against a diverse array of biological targets to uncover novel activities. Potential areas of investigation include:

Anticancer Activity: Biphenyl derivatives have shown promise as androgen receptor degraders for prostate cancer and as EGFR tyrosine kinase inhibitors. nih.govresearchgate.net The pyridine ring is also a core component of many anticancer agents. researchgate.net

Antimicrobial and Antiviral Properties: Pyridine derivatives are known to exhibit a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. researchgate.netmdpi.comresearchgate.netnih.gov

Anti-inflammatory Effects: Novel pyridine derivatives have been synthesized and evaluated for their anti-inflammatory potential. acs.org

Metabolic Disorders: Biphenyl-benzimidazole conjugates have been investigated as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, suggesting potential applications in the treatment of type 2 diabetes. nih.gov

A table summarizing potential biological targets is provided below:

Therapeutic AreaPotential Biological Target/PathwayRationale based on Structural Analogs
Oncology Androgen Receptor, EGFR Tyrosine KinaseBiphenyl derivatives have shown activity against these targets. nih.govresearchgate.net
Infectious Diseases Bacterial and Fungal Enzymes, Viral ProteinsPyridine derivatives exhibit broad-spectrum antimicrobial and antiviral activities. researchgate.netmdpi.comresearchgate.netnih.gov
Inflammation Cyclooxygenase (COX), Lipoxygenase (LOX)Pyridine derivatives have demonstrated anti-inflammatory properties. acs.org
Metabolic Diseases AMP-activated protein kinase (AMPK)Biphenyl-containing compounds have been identified as AMPK activators. nih.gov

Advancements in Computational Design and Prediction for Rational Compound Modification

Computational tools are indispensable in modern drug discovery for the rational design and optimization of lead compounds. Future research on this compound should leverage these advancements to guide its modification and explore its therapeutic potential.

Key computational approaches include:

Molecular Docking: To predict the binding affinity and mode of interaction of the compound and its derivatives with various biological targets. This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

ADME/Tox Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives. This early assessment helps in identifying compounds with favorable pharmacokinetic and safety profiles. mdpi.com

Potential for Derivatization into Privileged Scaffolds for Diverse Academic Applications

The core structure of this compound can be considered a "privileged scaffold". nih.govmdpi.comscielo.brrsc.orgopenochem.org This term, coined by Evans in the late 1980s, refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govopenochem.org Such scaffolds serve as versatile templates for the development of compound libraries for drug discovery and chemical biology research. nih.gov

Future work could focus on the systematic derivatization of the parent compound to create a library of analogs with diverse functionalities. Key positions for modification include:

The hydroxyl group on the pyridine ring.

The hydroxymethyl group on the phenyl ring.

The aromatic rings themselves, through the introduction of various substituents.

By exploring the chemical space around this core structure, it may be possible to develop novel probes for studying biological processes, as well as new lead compounds for drug development across a range of therapeutic areas.

The table below lists some well-known privileged scaffolds and their applications, highlighting the potential for the 5-(3-phenyl)pyridin-2-ol core.

Privileged ScaffoldCommon Biological Targets/Applications
Benzodiazepine GABA-A receptors (anxiolytics, sedatives). openochem.org
Indole Serotonin receptors, kinases (migraine, asthma). mdpi.comopenochem.org
Diaryl Ether Tubulin (anticancer). mdpi.com
Piperazine Various CNS receptors. openochem.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling hydroxymethyl-substituted phenyl precursors with pyridin-2-ol derivatives. A two-step approach is recommended:

Step 1 : React 3-(hydroxymethyl)phenylboronic acid with a halogenated pyridin-2-ol (e.g., 5-bromopyridin-2-ol) under Suzuki-Miyaura coupling conditions (Pd catalyst, base, 80–100°C) .

Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98% purity threshold).

  • Critical Considerations : Optimize reaction time and temperature to avoid side products like over-oxidized intermediates. Use anhydrous conditions to prevent hydroxyl group degradation .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., hydroxymethyl proton at δ 4.6–4.8 ppm, pyridin-2-ol hydroxyl at δ 10–12 ppm) .
  • FT-IR : Identify O–H (3200–3500 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) stretches.
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • Computational Tools : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactive sites .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for pyridin-2-ol derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity or pH effects. For example:

  • Oxidation Behavior : In acidic conditions, the hydroxymethyl group may oxidize to a carboxylic acid (using KMnO4_4), while neutral/basic conditions favor aldehyde formation (with CrO3_3) .
  • Resolution Protocol :

Replicate reactions under strictly controlled pH and solvent systems.

Use LC-MS to track intermediate species and validate reaction pathways .

Q. How does the hydroxymethyl group’s position influence structure-activity relationships (SAR) in pyridine derivatives?

  • Methodological Answer : Compare analogs to identify positional effects:

CompoundStructural FeatureKey SAR InsightReference
This compoundHydroxymethyl at meta positionEnhanced hydrogen-bonding capacity vs. para-substituted analogs
5-(4-(Hydroxymethyl)phenyl)pyridin-2-olHydroxymethyl at para positionReduced steric hindrance but lower solubility in polar solvents
  • Experimental Design : Test binding affinity to model enzymes (e.g., kinases) via SPR or ITC to quantify SAR trends .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., BTK kinase, PDB ID: 6HRP). Focus on interactions between the hydroxymethyl group and catalytic lysine residues .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydration effects .

Pharmacophore Modeling : Map hydrogen-bond donors/acceptors to prioritize synthetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.